molecular formula C24H38N2O35S5 B1485860 Heparin-derived tetrasaccharide CAS No. 61844-85-7

Heparin-derived tetrasaccharide

Cat. No. B1485860
CAS RN: 61844-85-7
M. Wt: 1074.9 g/mol
InChI Key: QTSOBXZFMHJWGX-UQSIALEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heparin-derived tetrasaccharide is a fragment of heparin, a naturally occurring polysaccharide that is widely used as an anticoagulant drug . Heparin is composed of repeating 1,4-linked disaccharide units of GlcA or α- l -iduronate (IdoA) and d -glucosamine (GlcN) . The enzymic depolymerization of porcine mucosal heparin results in a mixture of di-, tetra-, hexa- and higher oligo-saccharides .


Synthesis Analysis

An efficient two-cycle [4+4+4] tetrasaccharide-iteration-based approach has been reported for the rapid chemical synthesis of a structurally defined heparin-related dodecasaccharide . This approach also incorporates a latent aldehyde tag, unmasked in the final step of chemical synthesis, providing a generic end group for labelling/conjugation .


Molecular Structure Analysis

The structure of heparin was examined by characterizing a disaccharide and five of the more than a dozen tetrasaccharide components obtained by its depolymerization with flavobacterial heparinase .


Chemical Reactions Analysis

The enzymic depolymerization of porcine mucosal heparin results in a mixture of di-, tetra-, hexa- and higher oligo-saccharides .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 1074.9 g/mol . Its molecular formula is C24H38N2O35S5 .

Scientific Research Applications

1. Structural Characterization and Enzymatic Digestion Studies

Heparin-derived tetrasaccharides have been extensively studied for their structural properties. Yamada et al. (1994) isolated a series of oligosaccharides from porcine intestinal heparin, revealing their disulphated structures and variations based on additional sulphate groups. This study provided insights into the substrate specificities of heparinase and heparitinases I and II (Yamada et al., 1994).

2. Interaction with Growth Factors

Faham et al. (1996) demonstrated the interaction of heparin-derived tetrasaccharides with basic fibroblast growth factor (bFGF). The study highlighted how heparin oligosaccharides bind to specific regions on the bFGF surface, suggesting a role in modulating the FGF signal transduction pathway (Faham et al., 1996).

3. Antithrombin Binding Site Variants

Chen et al. (2017) focused on heparin-derived 3-O-sulfated tetrasaccharides, key components in heparin's anticoagulant activity. This study provided a detailed analysis of the structural variants of the tetrasaccharide fragments of the antithrombin binding site in heparin (Chen et al., 2017).

4. Conformational Analysis using Mass Spectrometry

Jin et al. (2005) conducted a conformational analysis of heparin-derived oligosaccharide ions, including tetrasaccharides, using ion-mobility mass spectrometry and molecular modeling. This study shed light on the gas-phase conformations of these molecules, emphasizing the role of sodium cations in stabilizing the ions (Jin et al., 2005).

5. Binding Kinetics and Cell Proliferation Studies

Delehedde et al. (2002) investigated the relationship between the chain length of heparin-derived oligosaccharides and their ability to bind fibroblast growth factor (FGF)-2 and stimulate cell proliferation. The study found that tetrasaccharides are able to bind FGF-2 and enable its stimulation of cell proliferation (Delehedde et al., 2002).

6. Heparin Mimetics and Biomedical Applications

Research on heparin mimetics, including heparin-derived tetrasaccharides, has been a significant area of study. Nahain et al. (2018) reviewed the development of heparin mimetics for various biological and biomedical applications, highlighting their potential as alternative anticoagulants and materials for biomedical devices (Nahain et al., 2018).

Future Directions

There is ongoing research into the synthesis of large heparan sulfate (HS) oligosaccharide libraries displaying comprehensive arrays of sulfation patterns . These diverse structures provide an unprecedented view into the sulfation code of GAGs and identify sequences for modulating the activities of important growth factors and chemokines . There is also interest in creating “designer” heparins and heparan-sulfates with various biochemical and physiological properties .

properties

IUPAC Name

(2R,3R,4S)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-2-carboxy-6-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2O35S5/c27-4-1-5(19(32)33)55-24(14(4)61-66(49,50)51)58-16-7(3-53-65(46,47)48)56-22(9(11(16)29)26-63(40,41)42)59-17-12(30)13(31)23(60-18(17)20(34)35)57-15-6(2-52-64(43,44)45)54-21(36)8(10(15)28)25-62(37,38)39/h1,4,6-18,21-31,36H,2-3H2,(H,32,33)(H,34,35)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)/t4-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17-,18+,21-,22+,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSOBXZFMHJWGX-UQSIALEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(C(C1O)OS(=O)(=O)O)OC2C(OC(C(C2O)NS(=O)(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(OC(C(C4O)NS(=O)(=O)O)O)COS(=O)(=O)O)O)O)COS(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)O)O[C@H]3[C@@H]([C@H]([C@@H](O[C@H]3C(=O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)NS(=O)(=O)O)O)COS(=O)(=O)O)O)O)COS(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N2O35S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1074.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heparin-derived tetrasaccharide
Reactant of Route 2
Heparin-derived tetrasaccharide
Reactant of Route 3
Heparin-derived tetrasaccharide
Reactant of Route 4
Heparin-derived tetrasaccharide
Reactant of Route 5
Heparin-derived tetrasaccharide
Reactant of Route 6
Heparin-derived tetrasaccharide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.